1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a piperazine derivative characterized by a sulfonyl group linked to a 4-chlorophenyl moiety at position 1 and a 2-ethoxyphenyl group at position 4 of the piperazine ring.
For example, derivatives with a (4-chlorophenyl)sulfonyl group and aromatic substituents exhibited IC50 values in the micromolar range (e.g., 0.36–7.08 µM) in assays targeting lung, breast, and colon cancers .
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O3S/c1-2-24-18-6-4-3-5-17(18)20-11-13-21(14-12-20)25(22,23)16-9-7-15(19)8-10-16/h3-10H,2,11-14H2,1H3 |
InChI Key |
BCVCJLMMUKGDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine typically involves the reaction of 1-(4-chlorophenylsulfonyl)piperazine with 2-ethoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features:
- Sulfonylpiperazine Core : Shared with antihistamines (e.g., meclizine, buclizine) and antitumor agents.
- Substituent Diversity: 4-Chlorophenylsulfonyl Group: Common in compounds with cytotoxic activity (e.g., 5a,b in ). 2-Ethoxyphenyl Group: Found in analgesics (e.g., D 16 120, a non-opiate analgesic) and receptor-targeting agents .
Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Pharmacological and Functional Differences
Antihistamines vs. Antiproliferative Agents :
- Meclizine and buclizine () feature a benzhydryl group (diphenylmethyl) linked to piperazine, optimizing H1 receptor antagonism. In contrast, the target compound’s sulfonyl group may favor kinase or tubulin inhibition, as seen in combretastatin-inspired derivatives .
- Metabolites of meclozine () include hydroxylated and glucuronidated forms, suggesting rapid hepatic processing, whereas sulfonylpiperazines may exhibit prolonged stability due to electron-withdrawing substituents .
- Analgesic Activity: D 16 120 () shares the 2-ethoxyphenyl group with the target compound but incorporates a 3-cyclohexylpropanoyl chain, enabling non-opiate pain relief via undefined mechanisms. The absence of a sulfonyl group in D 16 120 highlights the structural basis for divergent therapeutic applications .
Discussion and Implications
The target compound’s combination of a sulfonyl group and 2-ethoxyphenyl substituent distinguishes it from antihistamines, analgesics, and anticancer analogs. Its structural features align with trends observed in antiproliferative sulfonylpiperazines, though empirical validation of its activity is needed. Key advantages over similar compounds include:
Enhanced Electronic Properties : The sulfonyl group may improve target binding compared to benzoyl or benzhydryl groups .
Metabolic Stability : Resistance to oxidative metabolism due to the 4-chlorophenyl and sulfonyl groups .
Further studies should explore its pharmacokinetics and mechanism of action, leveraging methodologies from and .
Data Tables
Table 2: Physicochemical Properties of Selected Piperazines
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility Profile |
|---|---|---|---|
| Target Compound | ~437.3 (calc.) | Not reported | Likely polar organic |
| Meclizine | 390.3 | 217–220 | Low aqueous solubility |
| D 16 120 | 358.5 | Not reported | Lipophilic |
| 5a,b (Anticancer) | ~550.0 | Not reported | DMSO-soluble |
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is a piperazine derivative that has garnered attention due to its diverse pharmacological properties. This compound is characterized by a piperazine ring with a 4-chlorophenylsulfonyl group and a 2-ethoxyphenyl substituent, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C17H19ClN2O3S |
| Molecular Weight | 364.86 g/mol |
| IUPAC Name | 1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine |
| InChI Key | JNIPAZVTOVEZKR-UHFFFAOYSA-N |
The biological activity of 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine is primarily attributed to its interaction with various molecular targets in the body. The compound functions as an inhibitor of specific enzymes and receptors, modulating neurotransmitter systems. Notably, it exhibits potential as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways critical for various physiological processes.
Pharmacological Activities
Research indicates that this compound possesses several pharmacological activities:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The compound's sulfonamide group is particularly significant in enhancing its antibacterial properties.
- Enzyme Inhibition : It has demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), making it a candidate for further exploration in treating conditions related to these enzymes . The IC50 values for several derivatives indicate potent enzyme inhibition, with some compounds achieving values as low as 0.63 µM.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, although specific mechanisms remain to be fully elucidated. The structural features of the compound may allow it to interact with cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of piperazine derivatives, including 1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine. Key findings include:
- Antimicrobial Screening : A series of synthesized compounds were tested for their antimicrobial efficacy. The results indicated that derivatives with similar structures exhibited varying degrees of activity against different bacterial strains .
- Binding Affinity Studies : Docking studies revealed that the compound binds effectively to bovine serum albumin (BSA), suggesting good bioavailability and potential for therapeutic use .
- Pharmacological Evaluation : In vivo studies demonstrated that specific analogs could reduce blood glucose levels in diabetic models, indicating hypoglycemic activity . This effect is particularly relevant for developing treatments for metabolic disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
